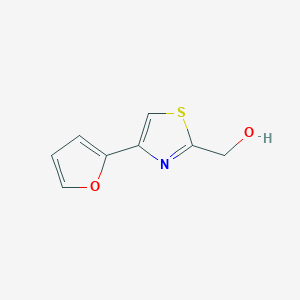

(4-(Furan-2-yl)thiazol-2-yl)methanol

Description

Significance of Furan (B31954) Moieties in Heterocyclic Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in organic chemistry. researchgate.netmdpi.com Its structure is present in a multitude of natural products and has been integrated into numerous synthetic compounds with a wide array of biological functions. ijabbr.comresearchgate.net Furan derivatives are recognized for their diverse therapeutic potential, including antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer activities. ijabbr.com The versatility of the furan moiety makes it an attractive starting point for the synthesis of complex molecules and a valuable component in the design of new therapeutic agents. researchgate.netresearchgate.net The presence of the oxygen heteroatom influences the ring's electron distribution, making it susceptible to various chemical transformations and interactions with biological targets. mdpi.com

Importance of Thiazole (B1198619) Scaffolds in Molecular Design

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is another "privileged scaffold" in medicinal chemistry. globalresearchonline.net This structural motif is a key component in a number of FDA-approved drugs. Thiazole and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The thiazole nucleus serves as a versatile template for drug design, with its derivatives being extensively explored for the treatment of various diseases. globalresearchonline.netnih.gov The unique arrangement of heteroatoms in the thiazole ring allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. globalresearchonline.net

Rationale for Investigating Furan-Thiazole Hybrid Structures

The rationale for designing and investigating furan-thiazole hybrid structures stems from the principle of molecular hybridization. This strategy aims to conjugate two or more pharmacologically active moieties to create a single molecule with potentially enhanced or novel biological activities. By linking the furan and thiazole rings, researchers anticipate that the resulting hybrid could exhibit a synergistic effect, combining the therapeutic profiles of both parent heterocycles. nih.gov

The investigation into such hybrids is driven by the search for new chemical entities with improved efficacy against various diseases. For instance, different furan-thiazole derivatives have been synthesized and evaluated for their potential as antibacterial, antioxidant, and cyclooxygenase inhibitors. The modular nature of their synthesis allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological targets. nih.gov

While the broader class of furan-thiazole hybrids is an active area of research, detailed scientific literature, including comprehensive research findings and specific data tables for the particular compound (4-(Furan-2-yl)thiazol-2-yl)methanol, is not widely available in the public domain. The synthesis and biological evaluation of specific isomers and derivatives are often highly specialized and may not always be published extensively. Therefore, the following sections will provide a general overview based on the known chemistry of related structures.

Detailed Research Findings for this compound

As of the latest available data, specific research articles detailing the synthesis, characterization, and biological activity exclusively for this compound are limited. The information presented here is based on general principles of heterocyclic chemistry and data from closely related furan-thiazole derivatives.

Synthesis and Characterization

The synthesis of furan-thiazole derivatives typically involves multi-step reactions. A common approach is the Hantzsch thiazole synthesis, where a haloketone is reacted with a thioamide. In the context of this compound, a plausible synthetic route would involve the reaction of a 2-haloketone bearing a furan moiety with a suitable thioamide.

Below is a table summarizing the general physical and chemical properties that could be anticipated for a compound like this compound, based on its constituent parts.

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Spectroscopic Data | Characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry would confirm the structure |

Note: The data in this table is theoretical and has not been experimentally verified from available public sources for this specific compound.

Potential Biological Activity

Given the known biological activities of both furan and thiazole derivatives, it is hypothesized that this compound could exhibit a range of pharmacological effects. Research on analogous furan-thiazole structures has pointed towards potential antimicrobial and anti-inflammatory properties. For example, studies on 4-(furan-2-yl)thiazol-2-amine derivatives have explored their role as cyclooxygenase inhibitors.

The following interactive table presents findings from studies on related furan-thiazole compounds, which may provide insight into the potential research avenues for this compound.

| Derivative Class | Investigated Activity | General Findings |

| 4-(Furan-2-yl)thiazol-2-amine derivatives | Anti-inflammatory (Cyclooxygenase inhibition) | Some derivatives showed potential inhibitory activity. |

| Thiazoles with furan and imidazole (B134444) scaffolds | Antibacterial and Antioxidant | Certain compounds displayed significant antibacterial and antioxidant effects. nih.gov |

| General Thiazole Derivatives | Anticancer, Anticonvulsant | Broad-spectrum activity has been reported for various thiazole-containing molecules. nih.gov |

This table is for illustrative purposes and shows data for related classes of compounds, not for this compound itself.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

[4-(furan-2-yl)-1,3-thiazol-2-yl]methanol |

InChI |

InChI=1S/C8H7NO2S/c10-4-8-9-6(5-12-8)7-2-1-3-11-7/h1-3,5,10H,4H2 |

InChI Key |

GRGYXMSFADIEMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Furan 2 Yl Thiazol 2 Yl Methanol and Analogues

Direct Synthesis Approaches for (4-(Furan-2-yl)thiazol-2-yl)methanol

Direct synthesis routes to this compound typically involve the reduction of a precursor aldehyde, namely 4-(furan-2-yl)thiazole-2-carbaldehyde. This transformation can be achieved through both biocatalytic and chemo-selective methods, each offering distinct advantages in terms of selectivity, reaction conditions, and environmental impact.

Biocatalytic Reduction of Precursor Aldehydes (e.g., using Saccharomyces cerevisiae)

Biocatalytic reduction using microorganisms such as baker's yeast (Saccharomyces cerevisiae) presents a green and efficient method for the synthesis of this compound from its corresponding aldehyde. This approach leverages the enzymatic machinery of the yeast cells to perform the reduction under mild and environmentally benign conditions.

The biocatalytic reduction of aldehyde groups in furan-containing compounds is a well-established method. For instance, the reduction of various (5-benzothiazol-2-yl-furan-2-yl)-methanols from their formyl derivatives has been successfully achieved using baker's yeast. researchgate.net This method has been shown to be superior to chemical reduction with sodium borohydride (B1222165), often resulting in nearly quantitative yields and avoiding the formation of by-products. researchgate.net The reaction is typically carried out by stirring the precursor aldehyde with a suspension of fresh baker's yeast in water, often with the addition of a carbon source like glucose. researchgate.net Saccharomyces cerevisiae possesses aldehyde reductases that can contribute to the in situ detoxification of furan (B31954) aldehydes. researchgate.net The yeast's ability to reduce furan derivatives like furfural (B47365) to their corresponding alcohols is well-documented. nih.gov

Table 1: Comparison of Biocatalytic vs. Chemical Reduction of a Furan Aldehyde Derivative

| Method | Reducing Agent | Yield | By-products | Reference |

| Biocatalytic | Saccharomyces cerevisiae | Almost quantitative | Not observed | researchgate.net |

| Chemical | Sodium Borohydride (NaBH₄) | Moderate | Several unidentified | researchgate.net |

Chemo-selective Reduction Strategies

Chemo-selective reduction offers a more conventional chemical approach to synthesizing this compound from 4-(furan-2-yl)thiazole-2-carbaldehyde. This involves the use of reducing agents that can selectively reduce the aldehyde group without affecting other functional groups present in the molecule, such as the thiazole (B1198619) and furan rings.

Synthesis of the 4-(Furan-2-yl)thiazole Core Structure

The construction of the 4-(furan-2-yl)thiazole scaffold is a critical step in the synthesis of this compound and its analogues. Several powerful synthetic methods have been developed for the formation of the thiazole ring, which can be adapted for the synthesis of this specific furan-substituted thiazole.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of thiazole rings. wikipedia.orgchemhelpasap.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. wikipedia.orgchemhelpasap.com For the synthesis of a 4-(furan-2-yl)thiazole derivative, this would involve the reaction of an α-haloketone bearing a furan-2-yl group with a suitable thioamide.

A plausible route to a 4-(furan-2-yl)thiazole core would be the reaction of 2-bromo-1-(furan-2-yl)ethan-1-one with a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comscribd.com The Hantzsch synthesis is known for its high yields and the use of readily available starting materials. chemhelpasap.com Variants of this reaction have been developed to accommodate a wide range of substituents on the thiazole ring. nih.govijper.orgnih.gov

Table 2: Key Components of the Hantzsch Thiazole Synthesis for a 4-(Furan-2-yl)thiazole Derivative

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| 2-Bromo-1-(furan-2-yl)ethan-1-one | Thioamide (e.g., thioformamide) | S-alkylated thioamide | 4-(Furan-2-yl)thiazole |

Multi-Component Reactions (MCRs) for Thiazole Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. iau.ir MCRs are highly efficient and atom-economical, often proceeding under mild reaction conditions. iau.ir

The synthesis of thiazole derivatives via MCRs has been reported. For instance, a three-component reaction of isothiocyanates, tetramethyl thiourea (B124793), and ethyl bromopyruvate can yield 1,3-thiazole derivatives. iau.ir By carefully selecting the appropriate starting materials, it is conceivable to design a multi-component reaction that would lead to the formation of the 4-(furan-2-yl)thiazole core structure. For example, a reaction involving a furan-containing building block, a source of sulfur, and a component to provide the remaining atoms of the thiazole ring could potentially be developed. The synthesis of various thiazole derivatives through MCRs highlights the versatility of this approach. researchgate.net

Cycloaddition Reactions in Thiazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, provide another modern and efficient route to the synthesis of five-membered heterocyclic rings like thiazole. acs.orgrsc.org These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.

In the context of thiazole synthesis, 1,3-dipolar cycloadditions of thiazolium azomethine ylides with suitable dipolarophiles have been shown to be an effective strategy. acs.org While direct synthesis of the 4-(furan-2-yl)thiazole core via this method might require specialized starting materials, the principle of cycloaddition offers a powerful disconnection for the thiazole ring. Another approach involves the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with nitriles to synthesize thiazoles. rsc.org The application of such cycloaddition strategies to furan-containing substrates could provide a novel and elegant route to the desired 4-(furan-2-yl)thiazole scaffold. rsc.org

Strategies for Introducing the Furan Moiety at Position 4

The most prevalent and versatile method for constructing the 4-substituted thiazole ring is the Hantzsch thiazole synthesis. chemhelpasap.comnih.gov This classical method involves the condensation reaction between an α-haloketone and a thioamide. youtube.comscribd.com To introduce the furan moiety at the 4-position of the thiazole, the synthesis typically employs an α-haloketone bearing a furan group.

A common precursor for this reaction is 2-bromo-1-(furan-2-yl)ethan-1-one. This intermediate is reacted with a thioamide, such as thioformamide, to yield the 4-(furan-2-yl)thiazole scaffold. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com The general mechanism is highly effective and allows for the preparation of a wide array of thiazole derivatives. scribd.com

Alternative strategies, though less common for this specific substitution pattern, could involve metal-catalyzed cross-coupling reactions to attach the furan ring to a pre-formed thiazole, but the Hantzsch synthesis remains the most direct and widely applied method for creating the 4-arylthiazole core. organic-chemistry.org

Table 1: Hantzsch Synthesis for 4-(Furan-2-yl)thiazole Core

| Reactant 1 | Reactant 2 | Product | Description |

| 2-bromo-1-(furan-2-yl)ethan-1-one | Thioformamide | 4-(Furan-2-yl)thiazole | A cyclocondensation reaction forming the core heterocyclic structure. |

| 2-chloro-1-(furan-2-yl)ethan-1-one | Thioamide derivatives | Substituted 4-(Furan-2-yl)thiazoles | Variations of the Hantzsch synthesis using different thioamides and haloketones. |

Methodologies for Functionalizing the 2-Position with a Methanol (B129727) Group

Once the 4-(furan-2-yl)thiazole core is synthesized, the next critical step is the introduction of the methanol group (-CH₂OH) at the 2-position. This is typically achieved through the reduction of a precursor containing a carbonyl group at the same position.

Common strategies include:

Reduction of a Carboxylic Ester: A highly effective method involves the synthesis of an intermediate such as ethyl 4-(furan-2-yl)thiazole-2-carboxylate. This ester can then be reduced to the primary alcohol using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a standard choice for this transformation, efficiently converting the ester to the corresponding methanol derivative. chemicalbook.com

Reduction of an Aldehyde: An alternative pathway is the reduction of 4-(furan-2-yl)thiazole-2-carbaldehyde. This aldehyde can be prepared by formylating the thiazole ring. The subsequent reduction to the alcohol can be accomplished using milder reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

The precursor esters or aldehydes can be synthesized by first deprotonating the C2-position of the 4-(furan-2-yl)thiazole ring with a strong base, such as an organolithium reagent, to create a nucleophilic species. pharmaguideline.com This intermediate can then react with an appropriate electrophile, like ethyl chloroformate to form the ester or dimethylformamide (DMF) to yield the aldehyde. mdpi.com

Table 2: Functionalization at the Thiazole 2-Position

| Precursor | Reagent | Product | Reaction Type |

| Ethyl 4-(furan-2-yl)thiazole-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound | Ester Reduction |

| 4-(Furan-2-yl)thiazole-2-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | Aldehyde Reduction |

| 4-(Furan-2-yl)thiazole | 1. Organolithium 2. Ethyl Chloroformate | Ethyl 4-(furan-2-yl)thiazole-2-carboxylate | Lithiation and Esterification |

Characterization and Structural Elucidation Techniques for Synthesized Compounds

The structural confirmation of this compound and its synthetic intermediates relies on a combination of modern spectroscopic and analytical techniques. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. researchgate.net

¹H NMR: Provides information on the number and environment of protons. Characteristic signals would include doublets and triplets for the furan ring protons, a singlet for the thiazole C5-proton, a singlet for the methylene (B1212753) (-CH₂) protons of the methanol group, and a broad singlet for the hydroxyl (-OH) proton. nih.govmui.ac.ir

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the furan and thiazole rings, as well as the methylene carbon. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorption bands would include a broad O-H stretch for the alcohol group (around 3200-3600 cm⁻¹), C-H stretches for the aromatic and aliphatic parts, C=N and C=C stretching vibrations characteristic of the thiazole and furan rings, and a C-O stretching band for the primary alcohol. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. rsc.org

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the calculated values from the proposed molecular formula to confirm its purity and composition. researchgate.net

Table 3: Spectroscopic Data for Structural Characterization

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for furan protons, thiazole proton (C5-H), methylene protons (-CH₂-), and hydroxyl proton (-OH). |

| ¹³C NMR | Resonances corresponding to carbons of the furan ring, thiazole ring, and the methanol side chain. |

| IR Spectroscopy | Broad O-H stretch (alcohol), C=N stretch (thiazole), and C-O stretch (alcohol). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₈H₇NO₂S. |

Reactions at the Methanol Group (-CH2OH)

The primary alcohol functionality of this compound is a key site for various chemical modifications, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde, 4-(Furan-2-yl)thiazole-2-carbaldehyde, or the carboxylic acid, 4-(Furan-2-yl)thiazole-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed to selectively convert the primary alcohol to an aldehyde while preventing over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include Dess-Martin periodinane (DMP) and reagents used in the Swern oxidation. These methods are known for their high yields and compatibility with a wide range of functional groups.

Stronger oxidizing agents, such as those used in the Jones oxidation (chromium trioxide in sulfuric acid and acetone), will typically oxidize the primary alcohol directly to the carboxylic acid.

| Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 4-(Furan-2-yl)thiazole-2-carbaldehyde | Dess-Martin Periodinane | Dichloromethane | Room Temperature | ~90 |

| 4-(Furan-2-yl)thiazole-2-carbaldehyde | Oxalyl chloride, DMSO, Triethylamine (B128534) (Swern Oxidation) | Dichloromethane | -78 to Room Temperature | ~85-95 |

| 4-(Furan-2-yl)thiazole-2-carboxylic acid | Chromium trioxide, Sulfuric acid, Acetone (Jones Reagent) | Acetone | 0 to Room Temperature | ~70-85 |

Note: The data in this table is representative of typical yields for these reactions with similar heterocyclic alcohols and may not reflect experimentally verified results for this compound.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine (B92270) can provide the ester under milder conditions.

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

| Product Type | Reactants | Catalyst/Base | Solvent |

| Ester | This compound, Acetic Anhydride | Pyridine | Dichloromethane |

| Ether | This compound, Methyl Iodide | Sodium Hydride | Tetrahydrofuran |

Note: This table provides representative examples of esterification and etherification reactions.

Halogenation of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a halogen atom through various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) is a common and effective method for converting primary alcohols to the corresponding alkyl chlorides, in this case, 2-(Chloromethyl)-4-(furan-2-yl)thiazole. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

| Product | Reagent | Solvent |

| 2-(Chloromethyl)-4-(furan-2-yl)thiazole | Thionyl Chloride (SOCl₂) | Dichloromethane or neat |

Note: This table illustrates a common method for the halogenation of a primary alcohol.

Reactions Involving the Thiazole Ring System

The thiazole ring in this compound is an aromatic system that can undergo substitution reactions. The electronic nature of the ring, influenced by the nitrogen and sulfur heteroatoms and the furan substituent, dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the sulfur atom can donate electron density into the ring, and activating groups can facilitate substitution. In the case of this compound, the furan ring is a more electron-rich system and is generally more susceptible to electrophilic attack than the thiazole ring. researchgate.net Electrophilic substitution on the thiazole ring itself is predicted to occur at the C5 position, which is the most electron-rich carbon atom. The furan ring, being highly activated, is also a likely site for electrophilic substitution, typically at its C5 position. The precise outcome would depend on the specific electrophile and reaction conditions.

| Reaction Type | Reagent | Probable Site of Substitution |

| Bromination | N-Bromosuccinimide | C5 of the furan ring or C5 of the thiazole ring |

| Nitration | Nitric acid/Sulfuric acid | C5 of the furan ring |

Note: This table outlines the predicted regioselectivity for electrophilic substitution reactions based on the general reactivity of furan and thiazole rings.

Nucleophilic Substitution at Thiazole Carbon Atoms

The C2 position of the thiazole ring is electron-deficient due to the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. However, in this compound, the C2 position is already substituted. For a nucleophilic substitution to occur at a carbon atom of the thiazole ring, a leaving group would need to be present at that position. For example, if the hydroxyl group were converted to a better leaving group, or if a halogen were present on the ring, nucleophilic substitution could be envisioned. A common example of nucleophilic substitution on a thiazole ring is the displacement of a halide at the C2 position.

| Substrate | Nucleophile | Product |

| 2-Chloro-4-(furan-2-yl)thiazole | Sodium Methoxide | 2-Methoxy-4-(furan-2-yl)thiazole |

Note: This table provides a representative example of a nucleophilic substitution reaction on a related thiazole derivative.

Chemical Transformations and Derivatization Strategies of 4 Furan 2 Yl Thiazol 2 Yl Methanol

Chemical Transformations Involving the Thiazole Ring

Metal-Catalyzed Coupling Reactions of Thiazole Derivatives

While direct metal-catalyzed coupling reactions on this compound have not been extensively reported, the reactivity of the thiazole core can be inferred from studies on similar thiazole derivatives. For these reactions to occur, the thiazole ring typically needs to be functionalized with a leaving group, such as a halogen. The hydroxyl group of the methanol moiety might require protection prior to these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide. A hypothetical reaction would involve the conversion of the thiazole proton to a halide (e.g., at the 5-position) followed by coupling with a boronic acid. For instance, a 5-bromo-4-(furan-2-yl)thiazole derivative could be coupled with an aryl boronic acid to introduce a new substituent onto the thiazole ring. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups, making it a suitable method for the derivatization of complex molecules. nih.govnih.govmdpi.comyoutube.comresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govnih.govdoi.orgchemrxiv.orghw.ac.uk A 5-halothiazole derivative of the title compound could potentially react with various alkenes to introduce vinyl groups at the 5-position of the thiazole ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated derivative of this compound could be coupled with a terminal alkyne under palladium-copper catalysis to yield an alkynyl-substituted thiazole.

| Coupling Reaction | Typical Catalyst | Reactants | Potential Product Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, RuPhos | Halogenated Thiazole, Aryl Boronic Acid | Aryl-substituted Thiazole |

| Heck | Pd(OAc)₂, PPh₃ | Halogenated Thiazole, Alkene | Vinyl-substituted Thiazole |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Halogenated Thiazole, Terminal Alkyne | Alkynyl-substituted Thiazole |

Reactions Involving the Furan Ring System

Electrophilic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution, which preferentially occurs at the C5-position (the position adjacent to the oxygen atom and ortho to the thiazole substituent). pearson.comchemicalbook.compearson.comquora.com The reactivity of the furan ring in furan-thiazole systems has been demonstrated in various electrophilic substitution reactions. researchgate.net

Nitration: Nitration of the furan ring can be achieved using mild nitrating agents to introduce a nitro group at the 5-position of the furan ring.

Bromination: The furan ring can be readily brominated, typically at the 5-position, using reagents like N-bromosuccinimide (NBS). lookchem.com

Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for introducing a formyl group onto electron-rich aromatic rings like furan. wikipedia.orgorganic-chemistry.orgijpcbs.comasianpubs.orgresearchgate.net This would result in the formation of a 5-formylfuran derivative.

| Reaction | Reagent | Expected Product |

|---|---|---|

| Nitration | HNO₃/CH₃COOH | (4-(5-Nitro-furan-2-yl)thiazol-2-yl)methanol |

| Bromination | N-Bromosuccinimide (NBS) | (4-(5-Bromo-furan-2-yl)thiazol-2-yl)methanol |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | (4-(5-Formyl-furan-2-yl)thiazol-2-yl)methanol |

Cycloaddition Reactions of the Furan Moiety

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.govrsc.orgresearchgate.netacs.orgmdpi.comtudelft.nlmdpi.comnih.gov This reactivity allows for the construction of complex polycyclic structures. The furan moiety in this compound can react with various dienophiles, such as maleimides or other electron-deficient alkenes, to form oxabicycloheptene derivatives. These cycloaddition reactions can be influenced by the substituents on both the furan and the dienophile. rsc.org

Ring-Opening Reactions of Furan

Under certain conditions, the furan ring is susceptible to ring-opening reactions. Acid-catalyzed hydrolysis, for instance, can lead to the formation of 1,4-dicarbonyl compounds. The stability of the furan ring in the title compound would depend on the reaction conditions, with strong acidic media potentially promoting ring cleavage.

Synthesis of Hybrid Compounds and Analogues

Thiazole-Amine Derivatives with a Furan-Thiazole Core

The synthesis of thiazole-amine derivatives built upon the furan-thiazole core represents a significant strategy for generating new compounds. One approach involves the conversion of the methanol group into an amine. This can be achieved through a variety of synthetic methods, such as conversion to a halide or sulfonate followed by nucleophilic substitution with an amine or azide (B81097) (followed by reduction).

Alternatively, thiazole-amine derivatives with a furan-thiazole core can be synthesized from different starting materials. For example, the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction, has been used to produce N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. semanticscholar.orgnih.gov Another relevant synthetic route involves the use of furan-2-ylmethanamine in the synthesis of thiazoline (B8809763) derivatives. rsc.org These examples demonstrate the feasibility of creating a diverse range of thiazole-amine compounds that incorporate the furan-thiazole scaffold. The synthesis often involves the reaction of a key intermediate, such as 4-(furan-2-yl)thiazol-2-amine, with various electrophiles to introduce different substituents on the amine nitrogen.

Thiazolidin-4-one Derivatives Incorporating the Furan-Thiazole Scaffold

The furan-thiazole scaffold serves as a versatile starting point for the synthesis of more complex heterocyclic systems, including thiazolidin-4-one derivatives. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves the reaction of a precursor containing the furan-thiazole moiety with a suitable reagent to construct the thiazolidin-4-one ring.

A common synthetic route involves the reaction of thiourea (B124793) derivatives, which can be derived from furan-thiazole precursors, with α-halo esters such as ethyl chloroacetate (B1199739). nih.govresearchgate.net This reaction typically proceeds in the presence of a base, like sodium acetate (B1210297), and a suitable solvent, such as ethanol (B145695), under reflux conditions. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloester, followed by an intramolecular cyclization to form the thiazolidin-4-one ring.

For instance, thiourea derivatives bearing a furan-imidazolyl-thiazole backbone have been successfully converted into their corresponding thiazolidinone derivatives. nih.govresearchgate.net The reaction of 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide with ethyl chloroacetate in ethanol with sodium acetate at reflux yields the respective thiazolidinone derivatives. nih.govresearchgate.net This transformation highlights a key derivatization strategy for the furan-thiazole scaffold.

Table 1: Synthesis of Thiazolidin-4-one Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide | Ethyl chloroacetate | AcONa, Ethanol, Reflux | 2-((Z)-1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazono)-3-phenylthiazolidin-4-one | nih.govresearchgate.net |

Thiazolidin-4-ones are recognized as important heterocyclic systems in medicinal chemistry, displaying a variety of biological activities. nih.gov The core structure is amenable to modification at several positions, allowing for the generation of diverse compound libraries. nih.gov

Amide and Urea (B33335) Derivatives of (Furan-2-yl)thiazole-2-ethylamines

The derivatization of thiazole-2-ethylamines into amides and ureas represents a significant strategy for exploring the chemical space around the furan-thiazole core. While specific examples starting directly from (4-(furan-2-yl)thiazol-2-yl)ethylamine are not detailed in the provided sources, the general synthetic pathways for analogous thiazole-2-ethylamines are well-established and can be applied to the furan-containing counterpart. nih.govbohrium.comnih.govresearchgate.net

The synthesis of amide and urea derivatives of 2-ethylaminothiazoles has been explored in the context of developing new therapeutic agents. nih.govnih.gov These syntheses typically involve standard coupling reactions. For amide synthesis, the precursor thiazole-2-ethylamine can be reacted with a variety of carboxylic acids or their activated derivatives (like acid chlorides or anhydrides). Urea derivatives are commonly prepared by reacting the amine with an isocyanate or by using a phosgene (B1210022) equivalent followed by the addition of a primary or secondary amine.

In a study focused on antitrypanosomal agents, a library of amide and urea derivatives of 4-phenylthiazol-2-ethylamine was synthesized and evaluated. nih.govnih.govresearchgate.net The findings from this research indicated that urea analogues were generally more potent and selective than their amide counterparts. bohrium.com The most potent compound identified was a urea analogue, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, which exhibited high potency and selectivity for the parasite. nih.govnih.gov This suggests that the urea linkage is a privileged functional group for this class of compounds.

Although this work focused on a 4-phenylthiazole (B157171) scaffold, the synthetic methodologies are directly transferable to the 4-(furan-2-yl)thiazole system. The primary amine of (4-(furan-2-yl)thiazol-2-yl)ethylamine would serve as the nucleophile for acylation or reaction with isocyanates to yield the corresponding amides and ureas.

Table 2: Representative Amide and Urea Derivatives of Thiazole-2-ethylamine Scaffolds

| Scaffold | Derivative Type | Example Compound Name | Biological Target | Reference |

|---|---|---|---|---|

| 4-Phenylthiazole | Amide | 2-(2-Benzamido)ethyl-4-phenylthiazole | Trypanosoma brucei | nih.govnih.gov |

The lack of in vivo efficacy for some of these compounds was attributed to poor metabolic stability, highlighting an important consideration for future drug design efforts based on this scaffold. nih.govresearchgate.net

Thiazole Derivatives Containing Imidazole (B134444) and Furan Scaffolds

The synthesis of hybrid molecules incorporating furan, thiazole, and imidazole rings is a notable derivatization strategy. These multi-heterocyclic scaffolds are designed to explore novel chemical spaces and biological activities. A key synthetic approach involves building the thiazole ring onto a pre-existing furan-imidazole core. nih.govnih.gov

The synthesis often commences from a furan imidazolyl ketone. nih.govnih.gov This starting material can be reacted with an N-arylthiosemicarbazide in ethanol with a catalytic amount of concentrated hydrochloric acid to produce carbothioamide intermediates in high yield. nih.govnih.govresearchgate.net These carbothioamides are crucial precursors for the subsequent thiazole ring formation.

The thiazole ring is then constructed through a cyclization reaction. For example, reacting the carbothioamide intermediates with hydrazonyl chlorides in ethanol with triethylamine (B128534) at reflux temperature leads to the formation of 1,3-thiazole derivatives. nih.govnih.govresearchgate.net This reaction proceeds via a nucleophilic substitution followed by cyclization. nih.gov

An alternative method for synthesizing these furan-imidazole-thiazole hybrids involves reacting the carbothioamide with chloroacetone (B47974) to yield an intermediate, which is then subjected to diazotization using 4-methylbenzenediazonium (B1208422) chloride to form the final thiazole product. nih.govnih.gov These synthetic routes provide access to a variety of substituted thiazole derivatives containing both imidazole and furan scaffolds. researchgate.net

Table 3: Synthesis of Thiazole Derivatives from Furan-Imidazolyl Precursors

| Precursor | Reagent(s) | Key Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Furan imidazolyl ketone | N-arylthiosemicarbazide, then Hydrazonyl chloride | Thio-condensation, Cyclization | Furan-Imidazolyl-Thiazole | nih.govnih.gov |

These novel thiazole derivatives have been evaluated for their potential antibacterial and antioxidant properties, with some compounds showing promising activity. nih.govresearchgate.net Molecular docking studies have also been employed to understand the interaction of these compounds with biological targets like DNA gyrase B. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 4 Furan 2 Yl Thiazol 2 Yl Methanol Analogues

Influence of Substituents on the Thiazole (B1198619) Ring on Biological Interactions

The thiazole ring is a cornerstone of the biological activity of (4-(Furan-2-yl)thiazol-2-yl)methanol analogues. Modifications to this heterocyclic core have been shown to significantly modulate the biological profiles of these compounds. The electronic and steric properties of substituents on the thiazole ring can alter the molecule's interaction with biological targets.

Research on related thiazole derivatives has demonstrated that the introduction of various substituents can lead to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, in a series of 2,5-disubstituted thiazole derivatives, the nature of the substituent at the 5-position of the thiazole ring was found to be a critical determinant of their antimicrobial activity against resistant bacterial strains. nih.gov While direct studies on this compound are limited, SAR studies on analogous compounds suggest that both electron-donating and electron-withdrawing groups on the thiazole ring can influence activity. The position of these substituents is also a key factor, with substitutions at the C5 position often having a pronounced effect. globalresearchonline.net

Table 1: Influence of Thiazole Ring Substituents on Biological Activity of Analogous Furan-Thiazole Compounds

| General Structure | Substituent (R) | Observed Biological Activity Trend | Reference Compound Class |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -NO2, -CN) | Can decrease overall activity by altering electronic properties. | General Thiazole Derivatives | |

| Electron-donating groups (e.g., -CH3, -OCH3) | May enhance activity depending on the biological target. | General Thiazole Derivatives | |

| Bulky groups | Can lead to steric hindrance and reduced binding affinity. | Antimicrobial Thiazoles | |

| Halogens (e.g., -Cl, -Br) | Often associated with increased potency in various activities. | Anticancer Thiazoles |

Role of the Furan (B31954) Moiety and its Substitution Patterns

SAR studies on various furan-containing compounds have consistently highlighted the importance of this moiety for biological activity. ijabbr.comutripoli.edu.lyresearchgate.net In the context of furan-thiazole hybrids, the furan ring has been shown to be a key contributor to their therapeutic effects. For instance, in a series of α-glucosidase inhibitors, the 2,5-disubstituted furan core was integral to their potent activity. nih.gov

The substitution pattern on the furan ring itself can significantly impact the biological activity. Even slight modifications to the substituents on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net For example, the introduction of a nitro group to a furan ring in certain molecular scaffolds has been shown to enhance antibacterial activity. While specific SAR data for substituted furans in the this compound framework is not extensively detailed in the available literature, the general principles of furan SAR suggest that both the position and the electronic nature of substituents would be critical. Lipophilic or electron-withdrawing groups at the 5-position of the furan ring are common strategies to modulate the activity of furan-containing compounds.

Table 2: Role of the Furan Moiety and its Substitutions in Analogous Compounds

| General Structure | Modification | Impact on Biological Activity | Example Compound Class |

|---|---|---|---|

| Replacement of furan with other heterocycles | Can lead to a significant loss of activity, highlighting its importance. | Anticancer agents | |

| Introduction of a nitro group at the 5-position | Often enhances antimicrobial activity. | Nitrofurans | |

| Addition of bulky substituents | May decrease activity due to steric hindrance. | General Furan Derivatives | |

| Presence of a hydroxymethyl group | Can provide a key interaction point for receptor binding. | Cholinesterase Inhibitors |

Impact of Modifications at the Methanol (B129727) Functional Group

The methanol group at the 2-position of the thiazole ring provides a crucial site for hydrogen bonding and can be a key anchoring point for interaction with biological targets. Modifications to this functional group, such as conversion to ethers, esters, or amines, can have a profound impact on the compound's biological activity, solubility, and pharmacokinetic properties.

While direct SAR studies on the modification of the methanol group in this compound are not extensively documented, research on analogous structures provides valuable insights. For example, in a series of anticancer agents with a similar core structure, the replacement of a carbonyl linker with other functional groups, including those that could be derived from a methanol group, resulted in significant changes in activity. acs.orgnih.gov This suggests that the nature of the linker at this position is critical for potent biological effects.

Esterification or etherification of the hydroxyl group can alter the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and reach its target. The introduction of an amine group in place of the hydroxyl could introduce a basic center, allowing for different types of interactions, such as salt bridge formation, with the biological target. The size and nature of the group replacing the hydroxyl are also critical, as bulky substituents could introduce steric clashes that hinder binding.

Table 3: Predicted Impact of Methanol Group Modifications Based on Analogous Systems

| General Structure | Modification (R) | Predicted Effect on Biological Activity | Rationale |

|---|---|---|---|

| -OCH3 (Ether) | May increase lipophilicity, potentially improving cell permeability. | Altered physicochemical properties. | |

| -OCOCH3 (Ester) | Could act as a prodrug, releasing the active alcohol in vivo. | Potential for improved pharmacokinetics. | |

| -NH2 (Amine) | Introduces a basic center for new ionic interactions. | Altered binding mode. | |

| -CH2-Aryl (Larger substituent) | May enhance activity through additional binding interactions or cause steric hindrance. | Depends on the specific target binding pocket. |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound analogues can provide valuable insights into the spatial requirements for optimal biological activity. The relative orientation of the furan and thiazole rings, as well as the flexibility of the methanol side chain, can dictate how the molecule fits into the binding site of a receptor or enzyme.

Molecular docking studies on related furan-thiazole derivatives have been employed to understand their binding modes and to rationalize their SAR. nih.govnih.govresearchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for activity. For instance, in a study of furan-thiazole derivatives as cholinesterase inhibitors, molecular docking was used to elucidate the binding interactions within the active site of the enzyme. nih.gov

Table 4: Conformational Factors and Their Predicted Influence on Molecular Recognition

| Conformational Aspect | Influence on Molecular Recognition | Method of Analysis |

|---|---|---|

| Torsional angle between furan and thiazole rings | Determines the overall shape and fit into the binding pocket. | Computational Chemistry (e.g., DFT calculations) |

| Flexibility of the methanol side chain | Allows for optimal positioning for hydrogen bonding. | Molecular Dynamics Simulations |

| Influence of ring substituents on conformation | Can restrict rotation and lock the molecule in an active conformation. | NMR Spectroscopy, X-ray Crystallography |

| Overall molecular volume and surface properties | Dictates the complementarity with the biological target. | Molecular Modeling and Docking |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT Calculations) of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. ekb.egekb.eg These calculations provide detailed information about molecular orbitals, charge distribution, and sites of reactivity. nih.govresearchgate.net For the 4-(furan-2-yl)thiazole scaffold, DFT has been used to optimize molecular geometry and calculate various electronic parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg

Studies on furan-thiazole derivatives show that the HOMO is typically localized over the electron-rich furan (B31954) and thiazole (B1198619) rings, indicating these are the primary sites for electron donation. researchgate.net Conversely, the LUMO is distributed across the heterocyclic system, marking the regions most susceptible to accepting electrons. The calculated HOMO-LUMO energy gap for related furan-thiazole hydrazone derivatives provides insights into the charge transfer that can occur within the molecule, which is essential for its reactivity and interactions. researchgate.net

Table 1: Representative FMO Data for Furan-Thiazole Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Furan-Thiazole Hydrazones | -5.2 to -6.0 | -1.2 to -2.0 | ~4.0 | Indicates good chemical stability and charge transfer capability. researchgate.net |

| Thiazol-2-Amine Derivatives | Varies | Varies | Varies | Helps identify reactivity parameters for designing new compounds. ekb.egekb.eg |

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule, crucial for predicting how it will interact with other molecules, particularly biological receptors. nih.gov The ESP map uses a color scale to denote different potential regions: red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

For furan and thiazole-containing compounds, ESP analyses highlight the negative potential around the nitrogen and oxygen atoms, identifying them as key sites for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov These maps are instrumental in understanding noncovalent interactions that govern the binding of these ligands to protein active sites. nih.gov The distribution of electrostatic potential is a determining factor in the geometry and strength of intermolecular interactions, such as those observed in molecular docking simulations. nih.gov

Molecular Docking Simulations to Elucidate Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a target protein. researchgate.net This method is widely used to screen potential drug candidates and understand their mechanism of action at a molecular level. jpionline.org Several studies have employed molecular docking to investigate the interaction of furan-thiazole derivatives with various protein targets. nih.govdistantreader.org

Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target. A more negative score typically indicates a stronger and more stable interaction. Docking studies on furan-thiazole analogs have predicted significant binding affinities against a range of biological targets, including bacterial enzymes and proteins involved in cancer. nih.govnih.gov

For example, novel thiazole derivatives incorporating a furan scaffold have been docked against bacterial DNA gyrase B, an important target for antibiotics. nih.govresearchgate.net These studies revealed good binding energies, suggesting their potential as antibacterial agents. mdpi.com Similarly, other derivatives have shown strong binding affinities for targets like Mycobacterium tuberculosis CYP51 and tubulin, indicating their potential as antitubercular and anticancer agents, respectively. researchgate.netnih.gov

Table 2: Predicted Binding Affinities of Furan-Thiazole Derivatives with Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Application |

| Imidazolo-Thiazole-Furans | E. coli DNA Gyrase B (1S14) | -6.5 to -6.9 | Antibacterial nih.gov |

| Imidazolo-Thiazole-Furans | S. aureus DNA Gyrase B (3U2D) | Not specified, but good binding energy reported | Antibacterial nih.govresearchgate.net |

| Furan-Thiazole Hydrazones | M. tuberculosis CYP51 | -10.32 to -10.76 | Antitubercular researchgate.net |

| Thiazole Derivatives | Tubulin | Not specified, but strong binding reported | Anticancer nih.gov |

| Thiazole-Furan Derivatives | Acetylcholinesterase (4EY7) | Varies | Alzheimer's Disease Therapy researchgate.net |

Beyond predicting binding affinity, docking simulations provide detailed 3D models of the ligand-protein complex, identifying the specific amino acid residues that interact with the ligand. researchgate.net These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-stacking. chemrxiv.org

In studies with furan-thiazole derivatives targeting DNA gyrase B, key interactions were observed with residues such as THR173, ASN54, and ASP81 in the S. aureus enzyme and ASN1042 and GLU1046 in the E. coli enzyme. nih.gov The furan and thiazole moieties were frequently involved in hydrogen bonding and pi-anion or pi-stacked interactions, anchoring the ligand within the active site. nih.gov Understanding these key interactions is vital for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. uzh.ch MD simulations are used to assess the stability of the predicted ligand-protein complex and to explore the conformational changes that may occur upon binding. frontiersin.orgresearchgate.net

For furan-thiazole derivatives, MD simulations have been used to validate docking results. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can confirm that the ligand remains stably bound within the active site throughout the simulation. ekb.egekb.eg For instance, the stability of a thiazole derivative complexed with the antifungal target lanosterol (B1674476) 14α-demethylase was confirmed through MD simulations, which supported the initial docking predictions. nih.gov These simulations provide crucial information on the flexibility of the complex and the persistence of key intermolecular interactions, reinforcing the potential of the compound as a viable inhibitor. nih.gov

In Silico Predictions of Physicochemical and ADME-Related Parameters

A comprehensive search of scientific literature and chemical databases did not yield specific in silico predictions of physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for the compound (4-(Furan-2-yl)thiazol-2-yl)methanol.

While computational studies, including the prediction of ADME properties, are frequently performed for various furan and thiazole derivatives to assess their drug-likeness and pharmacokinetic profiles, published research detailing these specific parameters for this compound is not available in the reviewed sources. nih.govnih.govnih.gov Such studies on related compounds often involve the calculation of molecular descriptors to predict properties like molecular weight, lipophilicity (log P), aqueous solubility, and adherence to established drug-likeness rules, such as Lipinski's rule of five. nih.govfrontiersin.orgmspsss.org.ua However, without specific research on this compound, data tables and detailed findings for this particular molecule cannot be provided.

Mechanistic Investigations of Biological Activities in Vitro and in Silico Studies

Enzyme Inhibition Studies

The unique structural amalgamation of a furan (B31954) ring and a thiazole (B1198619) moiety in (4-(Furan-2-yl)thiazol-2-yl)methanol suggests its potential to interact with a range of enzymes. The subsequent subsections will explore the plausible inhibitory mechanisms against several key enzymes, based on evidence from studies on analogous furan and thiazole derivatives.

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation. nih.gov The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.net

Thiazole derivatives have been identified as potent inhibitors of COX enzymes. nih.govnih.gov For instance, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been shown to be selective inhibitors of the COX-2 enzyme. nih.gov The anti-inflammatory effect of some thiazole derivatives is demonstrated by their ability to inhibit prostaglandin (B15479496) E2 (PGE2) production. nih.gov In silico docking studies have further elucidated the binding modes of these compounds within the catalytic sites of COX-1 and COX-2, highlighting the structural basis for their inhibitory activity and selectivity. nih.gov

The furan moiety has also been incorporated into selective COX-2 inhibitors. researchgate.net Given these precedents, it is plausible that this compound could exhibit inhibitory activity against COX enzymes. The thiazole ring might anchor the molecule within the active site, while the furan group could engage in specific interactions that determine its potency and selectivity for COX-2 over COX-1.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (Compound 1) | COX-1 | 0.0556 | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) | COX-2 | 9.01 | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | COX-2 | 11.65 | nih.gov |

| 4-substituted thiazole analogue of indomethacin (B1671933) (2a) | COX-2 | 0.0003 | nih.gov |

| Pyrazole-thiazole hybrid (Compound 30) | COX-2 | 0.04 | mdpi.com |

DNA Gyrase B Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making it a well-established target for antibacterial agents. nih.govals-journal.com This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATP-binding site, which is a key target for a class of inhibitors distinct from the fluoroquinolones that target the GyrA subunit. researchgate.net

Thiazole derivatives have emerged as a promising class of DNA gyrase B inhibitors. nih.govals-journal.com Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding pocket of the GyrB subunit. nih.govresearchgate.net For example, novel thiazole derivatives containing an imidazole (B134444) and furan scaffold have demonstrated excellent binding energy for the active site of S. aureus DNA gyrase B. nih.gov The interactions observed in these in silico models often mimic those of the native inhibitor, suggesting a competitive mode of inhibition. The thiazole core, combined with various substituents, allows for a range of interactions within the active site, contributing to their inhibitory potency. als-journal.com

The presence of both a furan and a thiazole ring in this compound suggests its potential as a DNA gyrase B inhibitor. The furan moiety could contribute to the binding affinity and specificity for the bacterial enzyme. In silico studies on furan-azetidinone hybrids have also suggested that furan derivatives can be potential inhibitors of bacterial enzymes like enoyl reductase, further supporting the potential antibacterial role of the furan scaffold. ijper.org

Table 2: DNA Gyrase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Target Organism | IC50 (µg/mL) | Reference |

| Morpholine-based thiazole (5h) | S. aureus, B. subtilis, E. coli, K. pneumoniae | 3.52 | als-journal.comals-journal.com |

| Morpholine-based thiazole (5g) | S. aureus, B. subtilis, E. coli, K. pneumoniae | 3.76 | als-journal.comals-journal.com |

| Morpholine-based thiazole (5f) | S. aureus, B. subtilis, E. coli, K. pneumoniae | 3.88 | als-journal.comals-journal.com |

| Ciprofloxacin (Reference) | S. aureus, B. subtilis, E. coli, K. pneumoniae | 4.32 | als-journal.comals-journal.com |

Monoamine Oxidase (MAO) Inhibition (A and B isoforms)

Monoamine oxidases (MAO) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The two isoforms, MAO-A and MAO-B, are important therapeutic targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively. nih.gov

Several studies have highlighted the potential of thiazole derivatives, particularly thiazolylhydrazones, as potent and selective inhibitors of MAO enzymes. nih.govacs.orgnih.gov For instance, certain benzofuran-thiazolylhydrazone derivatives have shown strong and selective inhibition of the MAO-A isoenzyme, with IC50 values in the nanomolar range. nih.govacs.org The inhibitory mechanism of these compounds is often reversible and competitive. The thiazole nucleus is considered an important pharmacophoric feature for achieving selective MAO-B inhibition. nih.gov

The structural features of this compound, which include the thiazole ring, suggest a potential for interaction with MAO enzymes. The furan ring could further influence the binding affinity and selectivity towards either the MAO-A or MAO-B isoform. Molecular modeling studies on related compounds have provided insights into the key interactions within the active sites of these enzymes, which could be extrapolated to understand the potential binding mode of this compound. nih.gov

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.073 | acs.org |

| Benzofuran-thiazolylhydrazone derivative (2l) | MAO-B | 0.75 | nih.gov |

| 1-(Furan-2-ylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | MAO-A | > 10 | nih.gov |

| 1-(Furan-2-ylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | MAO-B | 0.98 | nih.gov |

Cholinesterase (AChE/BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov

Thiazole and its derivatives have been extensively investigated as potential cholinesterase inhibitors. nih.govnih.govtandfonline.comdergipark.org.tracs.org Benzimidazole-based thiazoles have demonstrated good inhibitory potential against both AChE and BuChE, with some analogues showing greater potency than the standard drug Donepezil. nih.gov Thiazole-piperazine hybrids have also been identified as significant inhibitors of the AChE enzyme. nih.gov Docking studies of these compounds have revealed potential dual-binding site interactions with AChE. Furthermore, coumarylthiazole and benzylpiperidine-linked diarylthiazole derivatives have been reported as moderate to promising AChE inhibitors. acs.org

The thiazole scaffold within this compound provides a structural basis for potential cholinesterase inhibitory activity. The furan ring and the methanol (B129727) group could modulate the binding affinity and selectivity for either AChE or BuChE. The established structure-activity relationships of related thiazole derivatives can guide the understanding of how this specific compound might interact with the active sites of these enzymes. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-based thiazole (Analogue 21) | AChE | 0.10 | nih.gov |

| Benzimidazole-based thiazole (Analogue 21) | BuChE | 0.20 | nih.gov |

| Thiazole-piperazine hybrid (3c) | AChE | 0.0317 | nih.gov |

| Acridine-thiazole hybrid (A) | AChE | 0.0065 | acs.org |

| Benzofuranylthiazole derivative (B) | AChE | 3.85 | acs.org |

| Benzofuranylthiazole derivative (B) | BuChE | 9.25 | acs.org |

Xanthine (B1682287) Oxidase Inhibition (based on furan derivatives)

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. nih.govnih.gov Therefore, the inhibition of XO is a key therapeutic approach for these conditions. revistabionatura.com

Furan-containing compounds, such as benzofuran (B130515) derivatives, have been identified as potent inhibitors of xanthine oxidase. nih.gov For example, a series of 2-arylbenzo[b]furan derivatives have shown significant XO inhibitory activities, with IC50 values comparable to the clinical drug allopurinol. nih.gov Kinetic studies have revealed that some of these derivatives exhibit a mixed-type competitive inhibition mechanism, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies have further supported these findings by elucidating the binding modes of these compounds within the XO active site. nih.gov Another furan derivative, Viniferifuran, has been shown to be a strong inhibitor of XO, acting in an anti-competitive manner. nih.gov

The presence of the furan moiety in this compound suggests its potential to inhibit xanthine oxidase. The furan ring could play a crucial role in binding to the enzyme's active site, potentially through interactions with key amino acid residues, thereby impeding the catalytic process.

Table 5: Xanthine Oxidase (XO) Inhibitory Activity of Furan Derivatives

| Compound | Inhibition Type | IC50 (µM) | Reference |

| 2-arylbenzo[b]furan derivative (6e) | Mixed-type | 3.99 - 6.36 | nih.gov |

| Viniferifuran | Anti-competitive | 12.32 | nih.gov |

| Allopurinol (Reference) | Competitive | 29.72 | nih.govnih.gov |

Kinase Inhibition (e.g., EGFR, HER-2)

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the receptor tyrosine kinase family. Their overactivity is implicated in the development and progression of various cancers, making them important targets for anticancer drug development. researchgate.netnih.gov Dual inhibition of EGFR and HER2 is a validated therapeutic strategy. mdpi.comresearchgate.net

Thiazole-containing compounds have been successfully developed as potent kinase inhibitors. researchgate.netnih.govresearchgate.net For example, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and identified as potent dual EGFR/HER2 kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Molecular modeling studies have shown that these compounds can effectively bind to the ATP-binding sites of EGFR and HER2, highlighting the importance of the thiazole scaffold for this activity. researchgate.net

Given the established role of the thiazole moiety in potent kinase inhibitors, this compound could potentially exhibit inhibitory activity against EGFR, HER-2, or other related kinases. The furan ring and the methanol substituent would likely influence the compound's binding affinity and selectivity for different kinase targets. Further in vitro and in silico investigations would be necessary to confirm and characterize this potential activity.

Table 6: EGFR/HER2 Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Imidazo[2,1-b]thiazole derivative (39) | EGFR | 0.153 | nih.gov |

| Imidazo[2,1-b]thiazole derivative (39) | HER2 | 0.108 | nih.gov |

| Imidazo[2,1-b]thiazole derivative (43) | EGFR | 0.122 | nih.gov |

| Imidazo[2,1-b]thiazole derivative (43) | HER2 | 0.078 | nih.gov |

| Thiazolyl-pyrazoline derivative (3f) | EGFR | 4.34 | researchgate.net |

| Thiazolyl-pyrazoline derivative (3f) | HER2 | 2.28 | researchgate.net |

| Thiazolyl pyrazoline derivative (4b) | EGFR | 0.06 | researchgate.net |

| Thiazolyl pyrazoline derivative (4b) | HER2 | 0.08 | researchgate.net |

Antimicrobial Activity Mechanistic Elucidation (In Vitro Investigations)

The thiazole ring, a core component of this compound, is a well-established pharmacophore in numerous antimicrobial agents. Its derivatives are known to exhibit a broad spectrum of activity, and the elucidation of their mechanisms is a key area of research.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Bacteria

Thiazole derivatives often exert their antibacterial effects through various mechanisms. A primary mode of action involves the inhibition of essential bacterial enzymes. For instance, some thiazole-containing compounds have been shown to interfere with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. This inhibition leads to a disruption of DNA synthesis and ultimately results in bacterial cell death.

Another potential mechanism is the disruption of the bacterial cell membrane integrity. The lipophilic nature of the furan and thiazole rings may facilitate the insertion of the molecule into the phospholipid bilayer of bacterial membranes. This can lead to increased permeability, leakage of essential intracellular components, and a collapse of the membrane potential, which is vital for cellular processes like ATP synthesis.

Antifungal Mechanisms

The antifungal activity of thiazole derivatives is often attributed to their ability to interfere with fungal cell membrane synthesis and function. A primary target for many antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane fluidity and permeability, and ultimately, fungal cell death.

Additionally, some thiazole compounds may act by disrupting the fungal cell wall, which is composed of chitin (B13524) and β-glucans. Inhibition of the enzymes involved in the synthesis of these structural components can compromise the integrity of the cell wall, making the fungus susceptible to osmotic stress and lysis. The sorbitol assay is a common in vitro method used to investigate if a compound targets the cell wall; an increase in the minimum inhibitory concentration (MIC) in the presence of an osmotic protectant like sorbitol suggests cell wall disruption.

Antiparasitic Activity Mechanisms (e.g., against Trypanosoma brucei rhodesiense)

Human African Trypanosomiasis, caused by Trypanosoma brucei rhodesiense, presents a significant therapeutic challenge. The mechanisms of action for many trypanocidal drugs are multifaceted. Diamidine compounds, for example, are known to bind to the minor groove of DNA, particularly in the kinetoplast (the mitochondrial DNA of trypanosomes), interfering with DNA replication and transcription. These cationic molecules are thought to accumulate in the parasite's mitochondrion, driven by the mitochondrial membrane potential.

Given the aromatic nature of the furan and thiazole rings in this compound, it is plausible that it could interact with parasitic DNA or other macromolecules. Furthermore, many effective trypanocides interfere with the unique metabolic pathways of the parasite, such as glycolysis, which is the sole source of ATP for the bloodstream form of the parasite. Another potential target is the parasite's purine salvage pathway, as trypanosomes are incapable of de novo purine synthesis and rely on scavenging purines from their host.

Antioxidant Activity Mechanisms

Compounds containing phenolic groups and heteroatoms like sulfur and nitrogen, present in the thiazole ring, often exhibit antioxidant properties. The antioxidant activity of such molecules can be exerted through several mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and transition metal chelation.

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group. The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton.

Antiproliferative Activity Mechanisms (In Vitro Investigations)

The thiazole moiety is present in several anticancer drugs, and its derivatives have been extensively studied for their antiproliferative activities. These compounds can induce cancer cell death and inhibit tumor growth through a variety of mechanisms.

Inhibition of Tumor Growth and Metastasis via Signaling Pathways

Many thiazole-based compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. These pathways control cell proliferation, survival, apoptosis (programmed cell death), and metastasis. For instance, some compounds have been shown to inhibit protein kinases, which are crucial components of signaling cascades like the MAPK/ERK and PI3K/Akt/mTOR pathways. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.

Apoptosis can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Some small molecules have been found to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Furthermore, the metastatic cascade, which involves cell invasion, migration, and angiogenesis (the formation of new blood vessels), can also be targeted. Thiazole derivatives may inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby preventing cancer cell invasion. They might also interfere with signaling pathways that promote angiogenesis, such as the VEGF pathway. The investigation of this compound's effect on these signaling pathways would be crucial in determining its potential as an antiproliferative agent.

Induction of Cancer Cell Death Mechanisms

In vitro and in silico studies have begun to elucidate the molecular mechanisms through which this compound and its derivatives induce cancer cell death. Research indicates that the anticancer effects of compounds containing the furan-thiazole scaffold are often linked to the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis.

One of the key pathways implicated in the pro-apoptotic activity of thiazole derivatives is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2). An imbalance in the ratio of these proteins can prevent apoptosis and promote cancer cell survival. Certain thiazole derivatives have been shown to modulate this balance, favoring the induction of apoptosis.

Furthermore, signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, are also targets for thiazole-containing compounds. For instance, some furan derivatives have demonstrated the ability to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN. The inhibition of these survival pathways can lead to the arrest of the cell cycle and the initiation of apoptosis.

Studies on structurally related compounds, such as certain chalcones with a furan moiety, have shown that they can induce apoptosis through caspase-dependent pathways. The activation of caspases, a family of proteases, is a central event in the execution phase of apoptosis.

The table below summarizes the potential molecular mechanisms and cellular effects associated with the induction of cancer cell death by furan-thiazole derivatives.

| Mechanism of Action | Key Molecular Targets | Cellular Outcome |

| Apoptosis Induction | Bcl-2 family proteins (Bax, Bcl-2), Caspases | Programmed cell death |

| Cell Cycle Arrest | Cyclin-dependent kinases (CDKs) | Inhibition of cell proliferation |

| Inhibition of Survival Pathways | PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin | Suppression of cancer cell growth and survival |

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer therapy.

The vascular endothelial growth factor (VEGF) signaling pathway is one of the most critical regulators of angiogenesis. VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes their proliferation, migration, and the formation of new blood vessels. Research on compounds structurally related to this compound has highlighted the inhibition of this pathway as a primary anti-angiogenic mechanism.